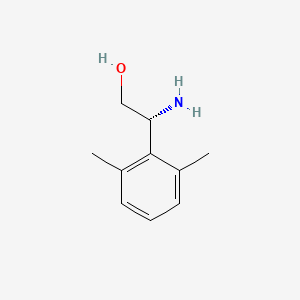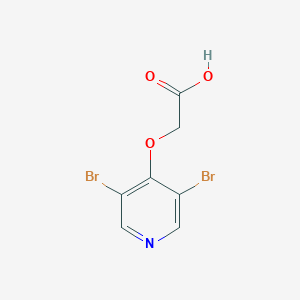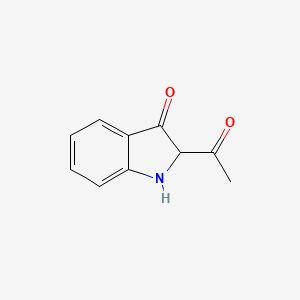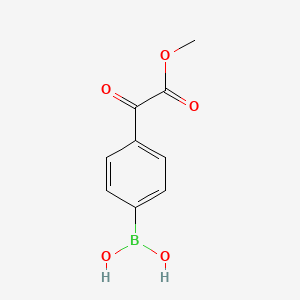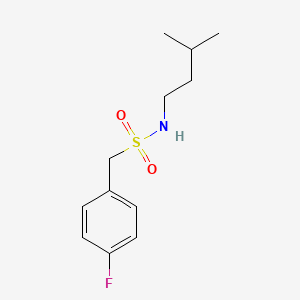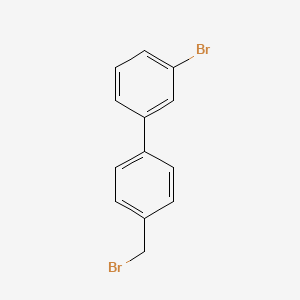
3-Bromo-4'-(bromomethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4’-(bromomethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two bromine atoms, one attached to the benzene ring and the other to the methyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 4’-methyl-1,1’-biphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4’-(bromomethyl)-1,1’-biphenyl can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-(bromomethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding biphenyl derivatives without bromine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of biphenyl derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of biphenyl without bromine atoms.
Scientific Research Applications
3-Bromo-4’-(bromomethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-(bromomethyl)-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The methyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(bromomethyl)pyridine: Similar structure but contains a pyridine ring instead of a benzene ring.
3-Bromo-4-methylbenzoic acid: Contains a carboxylic acid group instead of a bromomethyl group.
3-Bromo-4-methoxybenzonitrile: Contains a methoxy group and a nitrile group instead of a bromomethyl group.
Uniqueness
3-Bromo-4’-(bromomethyl)-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl scaffold. The presence of two bromine atoms at distinct positions allows for selective reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C13H10Br2 |
|---|---|
Molecular Weight |
326.03 g/mol |
IUPAC Name |
1-bromo-3-[4-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C13H10Br2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8H,9H2 |
InChI Key |
BPIRECPRGLXIKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


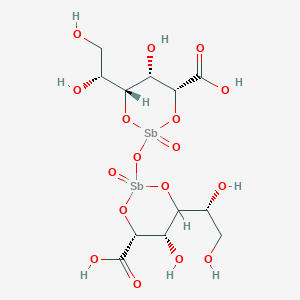
![2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione](/img/structure/B12954191.png)
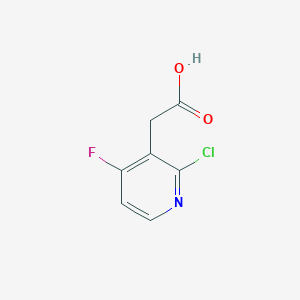
![sodium;[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12954202.png)
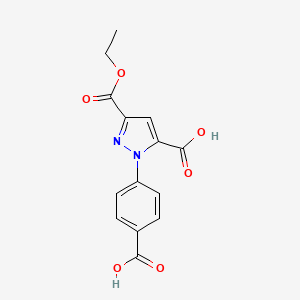
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate](/img/structure/B12954226.png)
![6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B12954229.png)
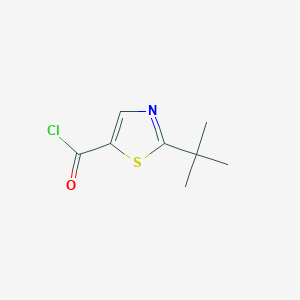
![methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate](/img/structure/B12954245.png)
